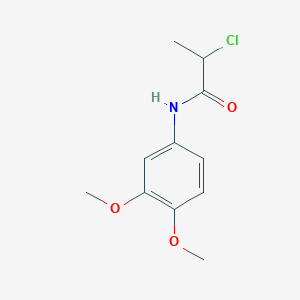

2-chloro-N-(3,4-dimethoxyphenyl)propanamide

Description

2-Chloro-N-(3,4-dimethoxyphenyl)propanamide is an organic compound characterized by a propanamide backbone with a chlorine substituent at the second carbon and a 3,4-dimethoxyphenyl group attached to the nitrogen atom. Its molecular formula is C₁₂H₁₆ClNO₃, with a molecular weight of 257.71 g/mol . Key physicochemical properties include a topological polar surface area (TPSA) of 47.6 Ų, a calculated logP (XLogP3) of 1.6, and one hydrogen bond donor (HBD) and three hydrogen bond acceptor (HBA) sites .

Properties

IUPAC Name |

2-chloro-N-(3,4-dimethoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-7(12)11(14)13-8-4-5-9(15-2)10(6-8)16-3/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZXDCKFGWWNSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,4-dimethoxyphenyl)propanamide typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,4-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features enable it to participate in various chemical reactions, making it a valuable building block in organic chemistry.

Reactivity and Modifications

The presence of the chloro group enhances its reactivity, allowing for further modifications that can lead to the development of new compounds with desirable properties. This characteristic is essential for researchers looking to explore structure-activity relationships (SAR) in drug design.

Biological Research

Antimicrobial Properties

Research indicates that 2-chloro-N-(3,4-dimethoxyphenyl)propanamide exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have demonstrated that modifications to its structure can enhance its potency against cancer cell lines, indicating that it may be a candidate for further development as an anticancer drug .

Medicinal Chemistry

Therapeutic Potential

Ongoing research aims to explore the therapeutic potential of this compound for various diseases. Its unique combination of functional groups may lead to novel pharmacological effects, including anti-inflammatory and analgesic activities.

Case Studies in Drug Development

- Study on Anticancer Activity : A study evaluated the compound's effects on HeLa cells, revealing a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent.

- Anti-inflammatory Effects : Another investigation focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Results suggested enhanced anti-inflammatory activity compared to standard controls .

Industrial Applications

Material Development

In the chemical industry, this compound is utilized as a precursor for synthesizing dyes and agrochemicals. Its chemical properties make it suitable for developing specialty chemicals used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of the chlorine atom (e.g., 2-Cl vs. 3-Cl) and aromatic substituents (e.g., 3,4-dimethoxy vs. 4-methylphenyl) significantly influence logP and biological targeting. For instance, 3-chloro-N-(4-methylphenyl)propanamide has a higher logP (2.2), suggesting greater lipophilicity compared to the target compound .

- Biological Activity : The addition of a phenyl group in 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide enhances spasmolytic activity by modulating calcium channels and cAMP pathways . In contrast, the dichlorophenyl group in C19 enables KRAS-targeted anticancer effects .

Biological Activity

2-Chloro-N-(3,4-dimethoxyphenyl)propanamide is an organic compound with the molecular formula C12H16ClNO3. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of a chloro group and a 3,4-dimethoxyphenyl moiety suggests that it may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

- Molecular Formula : C12H16ClNO3

- Molecular Weight : 271.74 g/mol

- Key Functional Groups : Chloro group, propanamide group, and 3,4-dimethoxyphenyl group

The methoxy groups enhance the compound's hydrophobic characteristics, potentially facilitating interactions with biological receptors or enzymes.

The precise mechanism of action for this compound remains largely unexplored. However, its structural features suggest possible interactions with:

- Aromatic Compound Pathways : The compound may influence biochemical pathways involving aromatic compounds.

- Receptor Interactions : It could interact with receptors involved in signaling pathways related to apoptosis modulation and insulin signaling.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. While specific data on this compound is limited, its analogs have shown promising results against various pathogens.

Anticancer Potential

Studies exploring the anticancer properties of related compounds suggest that they may inhibit cancer cell proliferation and induce apoptosis. Although direct studies on this compound are still needed, the structural attributes imply potential efficacy against cancer cells.

Case Studies and Research Findings

- Antimicrobial Evaluation :

- Anticancer Research :

Comparative Analysis

The following table summarizes the structural similarities and potential biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Chloro-N-(3,4-dimethoxyphenethyl)propionamide | C13H18ClNO3 | Similar structure | Potential anticancer |

| 2-Chloro-N-(1-(2,5-dimethoxyphenyl)ethyl)propanamide | C13H18ClNO3 | Variation in methoxy positioning | Antimicrobial potential |

Q & A

Q. Q1.1: What are the standard synthetic routes for preparing 2-chloro-N-(3,4-dimethoxyphenyl)propanamide?

The compound is typically synthesized via nucleophilic acyl substitution. A primary amine (3,4-dimethoxyaniline) reacts with 2-chloropropanoyl chloride in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Purification involves recrystallization from ethanol or ethyl acetate . Characterization includes NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry to confirm molecular weight .

Q. Q1.2: How can researchers validate the purity of synthesized batches?

High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is recommended for purity assessment. Complementary techniques like thin-layer chromatography (TLC, Rf comparison) and melting point analysis (consistency with literature values) are also used .

Advanced Synthesis Optimization

Q. Q2.1: What factors critically influence reaction yield and purity?

Key variables include:

- Solvent polarity : Dichloromethane or THF improves solubility of intermediates.

- Stoichiometry : Excess acyl chloride (1.2–1.5 eq.) drives the reaction to completion.

- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis).

- Base selection : Triethylamine vs. DMAP for acid scavenging .

Contradictions in yields may arise from residual moisture or incomplete purification; rigorous drying of solvents and reagents is essential .

Q. Q2.2: How can side products (e.g., quinones) be mitigated?

Oxidation of the dimethoxyphenyl group can occur under acidic conditions. Use of degassed solvents and inert atmospheres (N₂/Ar) suppresses oxidation. Post-synthesis, column chromatography with silica gel and ethyl acetate/hexane eluents removes polar byproducts .

Mechanistic and Kinetic Studies

Q. Q3.1: What is the proposed reaction mechanism for amide bond formation?

The reaction proceeds via a two-step mechanism:

Nucleophilic attack : The amine attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride.

Deprotonation : The base abstracts a proton, forming the amide bond and releasing HCl.

Kinetic studies (e.g., monitoring via in-situ IR) can confirm rate-determining steps .

Q. Q3.2: How can intermediates be isolated for mechanistic validation?

Low-temperature quench techniques (e.g., –78°C in dry ice/acetone) stabilize intermediates. Liquid-liquid extraction (e.g., with NaHCO₃) isolates protonated species for NMR analysis .

Analytical Method Development

Q. Q4.1: What advanced techniques quantify trace impurities in the compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects impurities at ppm levels. Method validation should include linearity (R² >0.99), limit of detection (LOD <0.1%), and recovery studies .

Q. Q4.2: How can stereochemical integrity be confirmed?

X-ray crystallography (single-crystal analysis) or chiral HPLC with a cellulose-based column resolves enantiomeric purity, critical for pharmacological studies .

Biological Activity Profiling

Q. Q5.1: What in vitro assays are suitable for evaluating smooth muscle relaxation effects?

Q. Q5.2: How can cAMP-dependent pathways be studied?

Competitive ELISA kits quantify intracellular cAMP levels. Co-treatment with PKA inhibitors (e.g., KT5720) validates pathway involvement .

Material Science Applications

Q. Q6.1: What electrochemical methods evaluate corrosion inhibition efficiency?

Potentiodynamic polarization (PDP) in 0.1 M HCl measures corrosion current density (Icorr). Inhibition efficiency (%) is calculated as:

Adsorption isotherms (Langmuir/Freundlich) model surface interaction thermodynamics .

Resolving Data Contradictions

Q. Q7.1: How to address discrepancies in reported biological activities?

Replicate studies under standardized conditions (pH, temperature, tissue source). Structural analogs (e.g., 2-chloro-N-(4-methoxyphenyl)propanamide) should be tested to isolate substituent effects .

Thermodynamic and Solubility Profiling

Q. Q8.1: What methods determine solubility in aqueous buffers?

Shake-flask method with HPLC quantification. For lipophilic compounds, co-solvents (e.g., DMSO ≤1%) maintain solubility without destabilizing the amide bond .

Structure-Activity Relationship (SAR) Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.